![molecular formula C14H16N2O2 B2997605 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide CAS No. 478066-21-6](/img/structure/B2997605.png)
2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide” is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . It’s part of a class of compounds that have been studied for their muscle relaxant and anticonvulsant activities .
Synthesis Analysis
The synthesis of these types of compounds involves the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives . The structure-activity relationship was studied with emphasis on the effects of the 3-amino moiety and of the substituent on the isoxazolyl 5-amino group .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 2-methylpropanamide moiety attached to a phenyl-isoxazole group . The isoxazole ring is a five-membered heterocycle with oxygen and nitrogen atoms .Scientific Research Applications
Isoxazole Derivatives as Muscle Relaxants
A study by Tatee et al. (1986) on isoxazole derivatives, closely related to 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide, demonstrated their potential as centrally acting muscle relaxants. The research involved synthesizing N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives and evaluating their muscle relaxant and anticonvulsant activities. The study emphasized the significance of the isoxazolyl moiety and the 2-methylpropanamide group in contributing to the compounds' pharmacological activities (T. Tatee et al., 1986).
Drug Metabolism Studies
Research on the metabolism of flutamide, a molecule sharing the propanamide moiety with 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide, revealed the detection of new N-oxidized metabolites in human liver microsomes and urine of prostate cancer patients. This study by Goda et al. (2006) contributes to understanding the metabolic fate and potential reactive metabolites of compounds with similar structures, providing insights into their safety and efficacy profiles (R. Goda et al., 2006).
Anticancer Activity Research
El Rayes et al. (2019) investigated the synthesis and anticancer activity of compounds structurally related to 2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide. Their study focused on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their N-alkyl derivatives. The compounds exhibited significant antiproliferative activity against various cancer cell lines, highlighting the potential therapeutic applications of these molecules (S. M. El Rayes et al., 2019).
Pharmacokinetics and Selective Androgen Receptor Modulators
A study by Wu et al. (2006) on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) explored the molecular properties and metabolic profile of compounds including the propanamide group. The research provided valuable information on the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds, contributing to the development of safer and more effective therapeutic agents (Di Wu et al., 2006).
properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)14(17)15-9-12-8-13(16-18-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHWHQSOIJMWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320975 |
Source


|
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
CAS RN |
478066-21-6 |
Source


|
| Record name | 2-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
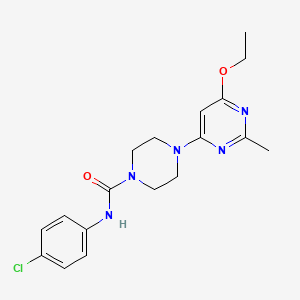
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
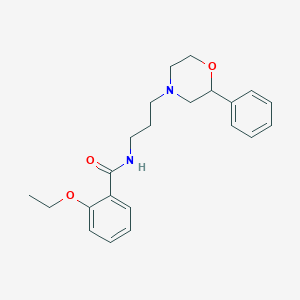
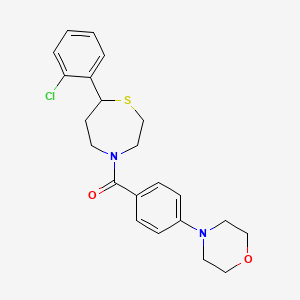
![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)
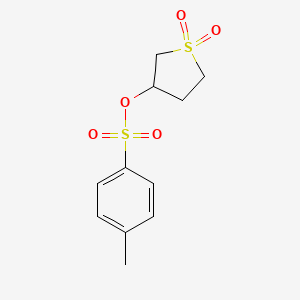
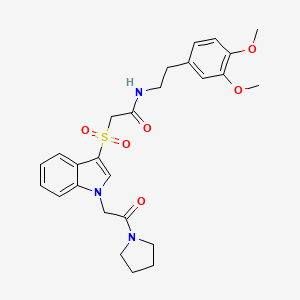
![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)